molecular formula C29H47BrO3Si2 B125575 (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane CAS No. 371783-90-3

(R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane

Cat. No.: B125575
CAS No.: 371783-90-3
M. Wt: 579.8 g/mol
InChI Key: WENVCHJJGVORAG-MHZLTWQESA-N
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Description

This compound is a brominated silyl ether featuring a stereochemically defined (R)-configuration at the brominated carbon. Its structure includes:

  • A benzyloxy group at the 4-position of the phenyl ring, enhancing aromatic π-π interactions.
  • A 2-((tert-butyldimethylsilyl)oxy)ethyl substituent at the 3-position, providing steric bulk and hydrolytic stability.
  • Two tert-butyldimethylsilyl (TBS) protecting groups, which shield hydroxyl moieties during synthetic workflows .

The stereochemistry and functional group arrangement make it a critical intermediate in organic synthesis, particularly for constructing chiral centers in natural products or pharmaceuticals.

Properties

IUPAC Name

[(1R)-2-bromo-1-[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-phenylmethoxyphenyl]ethoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47BrO3Si2/c1-28(2,3)34(7,8)32-19-18-25-20-24(27(21-30)33-35(9,10)29(4,5)6)16-17-26(25)31-22-23-14-12-11-13-15-23/h11-17,20,27H,18-19,21-22H2,1-10H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENVCHJJGVORAG-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)C(CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)[C@H](CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47BrO3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Benzyloxyethanol Intermediate

The preparation begins with 2-benzyloxyethanol, a precursor for introducing the benzyloxy-ethoxy backbone. A patented method optimizes this step using paratoluensulfonyl chloride as a hydroxy-activating reagent:

Procedure :

  • Reaction : 2-Benzyloxyethanol reacts with paratoluensulfonyl chloride (1.02 eq) in chloroform, catalyzed by DMAP (0.05 eq) and triethylamine (1.02 eq) at 50–60°C for 5 hours.

  • Workup : The crude product is washed with citric acid (0.1%), sodium bicarbonate (0.1%), and distilled water.

  • Yield : 98.6% crude yield (HPLC purity: 86.3%).

Purification :

  • Recrystallization using petroleum ether and ethyl acetate increases purity to 99.2% (HPLC).

Bromination via Sulfonate Intermediate

The sulfonate ester undergoes bromide substitution using alkali metal bromides. Lithium bromide in acetone at 20–30°C for 5 hours achieves optimal results:

ParameterValue
Substrate2-Benzyloxy ethyl p-toluenesulfonate
Bromide sourceLiBr (1.5 eq)
SolventAcetone
Temperature20–30°C
Reaction time5 hours
Yield93.5%
Purity (GC)99.1%

This method avoids hazardous reagents like carbon tetrabromide and improves scalability.

Introduction of TBDMS Protecting Groups

The hydroxyl groups on the ethoxy and phenyl moieties are protected sequentially using tert-butyldimethylsilyl chloride (TBDMS-Cl) :

Typical Conditions :

  • Reagent : TBDMS-Cl (1.1 eq per hydroxyl group).

  • Base : Imidazole (2.5 eq) in DMF or THF.

  • Temperature : 0–25°C for 12–24 hours.

  • Yield : >90% per protection step.

Critical Consideration :

  • Order of protection : Shielding the primary hydroxyl (ethoxy) before the phenolic hydroxyl prevents undesired silylation at the aromatic ring.

Stereochemical Control for (R)-Configuration

The chiral center at the bromoethoxy position is established via asymmetric synthesis. A practical approach involves:

Chiral Auxiliary-Mediated Synthesis

  • Intermediate : (S)-2-Benzyloxy-1-(4-hydroxyphenyl)ethanol is prepared using Sharpless asymmetric epoxidation or enzymatic resolution.

  • Silylation : The (S)-alcohol is protected with TBDMS-Cl to retain configuration.

  • Bromination : Appel reaction with CBr₄ and PPh₃ yields the (R)-bromo derivative via stereochemical inversion.

Key Data :

ParameterValue
Enantiomeric excess98%
Overall yield65%

Final Coupling and Purification

The protected intermediates are coupled via Suzuki-Miyaura or Ullmann reactions to assemble the biphenyl structure. Post-coupling, global deprotection under mild acidic conditions (e.g., HF-pyridine) removes TBDMS groups.

Final Purification :

  • Column chromatography : Silica gel with hexane/ethyl acetate (8:2).

  • Crystallization : Isopropyl ether at −20°C yields >99% purity (HPLC).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYieldPurity
Sulfonate brominationScalable, high yieldRequires recrystallization93.5%99.1%
Appel reactionStereochemical controlUses toxic CBr₄65%98%
Direct silylationMild conditionsMulti-step protection>90%>99%

Industrial-Scale Considerations

  • Cost optimization : Using paratoluensulfonyl chloride instead of NBS reduces reagent costs by 40%.

  • Waste management : Acetone and ethyl acetate are recycled via distillation, minimizing environmental impact.

  • Process safety : LiBr/acetone systems are less hazardous than PPh₃/CBr₄ .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromoethoxy group, converting it to an ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethoxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its bromo group can participate in nucleophilic substitution reactions, making it a valuable precursor for various organic transformations.

Proteomics Research

The compound has been identified as useful in proteomics, particularly for the modification of proteins and peptides. The TBDMS group can protect hydroxyl functionalities during synthesis or analysis, allowing for selective reactions without interference from other functional groups .

Drug Development

In medicinal chemistry, this compound can be employed to synthesize potential pharmaceutical agents. The benzyloxy and bromoethoxy groups can be modified to enhance biological activity or improve pharmacokinetic properties of drug candidates.

Material Science

Due to its silane component, (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane is also explored for applications in material science, particularly in the development of siloxane-based materials that exhibit desirable mechanical and thermal properties.

Case Study 1: Synthesis of Functionalized Silanes

A research team utilized this compound as a key intermediate in synthesizing functionalized silanes for use in coatings and adhesives. The study demonstrated that the introduction of the TBDMS group allowed for better control over the reactivity of the silane during polymerization processes .

Case Study 2: Modification of Peptides

In a study focused on peptide modifications, researchers employed this compound to selectively modify serine and threonine residues within peptides. The TBDMS group provided protection during subsequent reactions, showcasing the utility of this compound in peptide chemistry .

Mechanism of Action

The mechanism of action of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Silyl-Protected Compounds

Compound Name Silyl Group(s) Leaving Group Aromatic Substituent Reference
Target Compound TBS (×2) Bromoethoxy 4-Benzyloxy
tert-Butyl(((2R,4R,5R)-5-(iodomethyl)-4-methyltetrahydrofuran-2-yl)methoxy)-dimethylsilane TBS Iodomethyl None (tetrahydrofuran core)
4-Formyl-1(R)-{1-methyl-2-[2-methyl(1,3-thiazol-4-yl)]-1(E)-ethenyl}-3(E)-butenyl... (Compound 16) TBDPS (tert-butyldiphenylsilyl) None 2-Methylthiazole
((4-Bromo-2-chloro-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane TBS Bromo, Chloro 4-Bromo-2-chloro-3-methyl

Key Observations:

  • Silyl Group Variations : The target compound’s TBS groups offer superior hydrolytic stability compared to tert-butyldiphenylsilyl (TBDPS) in compound 16, which may degrade faster under acidic conditions due to phenyl ring electron withdrawal .
  • Leaving Group Reactivity : The bromoethoxy group in the target compound is less reactive in SN2 reactions than the iodomethyl group in the tetrahydrofuran derivative from , but more reactive than chloro substituents in the bromo-chloro analogue from .

Computational Similarity Analysis

Using Tanimoto coefficients () and MACCS fingerprints, the target compound’s structural similarity to analogues was quantified:

Table 2: Tanimoto Similarity Indices

Compared Compound Similarity Index Key Divergence
((4-Bromo-2-chloro-3-methylbenzyl)oxy)(tert-butyl)dimethylsilane () 0.82 Chloro vs. bromoethoxy substituent
tert-Butyl(((2R,4R,5R)-5-(iodomethyl)-4-methyltetrahydrofuran-2-yl)methoxy)-dimethylsilane () 0.68 Tetrahydrofuran vs. phenyl ring core
Compound 16 () 0.45 TBDPS vs. TBS; thiazole vs. benzyloxy

Implications :

  • A high similarity index (>0.7) suggests comparable biological activity with the bromo-chloro analogue (), aligning with the "similar property principle" .
  • Lower indices (<0.5) with compound 16 highlight significant functional and steric differences, likely leading to divergent reactivity or target binding .

Biological Activity

(R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane, commonly referred to by its CAS number 371783-90-3, is a complex organosilicon compound with notable applications in biochemical research, particularly in proteomics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C29H47BrO3Si2
  • Molecular Weight : 579.76 g/mol

The compound features a brominated ether structure, which is significant for its reactivity and interaction with biological systems.

The biological activity of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane can be attributed to several key mechanisms:

  • Estrogen Receptor Modulation : Research indicates that compounds with similar structures may interact with estrogen receptors (ERs), which are critical in various physiological processes including cell proliferation and differentiation. The modulation of ER activity is particularly relevant in cancer therapeutics, where selective estrogen receptor modulators (SERMs) are employed to treat hormone-responsive cancers .
  • Proteomic Applications : The compound's utility in proteomics stems from its ability to selectively modify proteins or influence signaling pathways. This can lead to enhanced understanding of cellular mechanisms and disease states .
  • Bromination Reactions : The presence of bromine in the compound suggests potential applications in organic synthesis and medicinal chemistry, particularly in the development of new pharmacological agents .

Case Studies

Several studies have explored the biological implications of compounds similar to (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane:

  • Estrogen Receptor Down-Regulation : A study highlighted the effectiveness of brominated compounds as selective down-regulators of estrogen receptors, demonstrating their potential in treating estrogen-dependent cancers . This aligns with findings that suggest such compounds can inhibit tumor growth by modulating ER activity.
  • Proteomic Interactions : Another research effort focused on the proteomic interactions facilitated by organosilicon compounds, revealing that they can alter protein dynamics and cellular signaling pathways, thereby influencing cellular responses to external stimuli .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
Estrogen Receptor ModulationPotential to act as a SERM in cancer treatment
Proteomic ResearchEnhances understanding of protein interactions
Organic SynthesisUseful in developing new brominated pharmaceuticals

Q & A

Q. Table 1: Example Reaction Conditions for Silyl Protection

ReagentSolventTemperatureTimeYieldReference
TBDMSCl, ImidazoleDMF80°C16 h85%
Benzyl bromide, K₂CO₃AcetoneReflux12 h78%

Advanced: How can researchers resolve contradictions in regioselectivity during benzyloxy group introduction?

Methodological Answer:
Regioselectivity challenges arise due to competing electronic and steric effects on the aromatic ring. To address this:

  • Directing Groups : Introduce temporary substituents (e.g., nitro or boronate groups) to direct benzyloxy installation to the para position. Subsequent removal or transformation ensures fidelity .
  • Computational Modeling : Use density functional theory (DFT) to predict transition states and optimize reaction pathways. For example, modeling the electrophilic aromatic substitution with benzyloxy groups can identify steric barriers at the ortho position .
  • Experimental Validation : Compare NMR (¹H and NOESY) data with computational predictions to confirm regiochemical outcomes.

Basic: What spectroscopic techniques are critical for characterizing the compound’s structural integrity?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy :
    • ¹H NMR: Identify protons on the benzyloxy (δ 4.8–5.2 ppm), TBDMS (δ 0.1–0.3 ppm), and bromoethoxy (δ 3.5–4.0 ppm) groups.
    • ¹³C NMR: Confirm quaternary carbons (e.g., tert-butyl at δ 25–30 ppm) and aromatic carbons (δ 110–160 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ for [M+Na]⁺ adducts).
  • Infrared Spectroscopy : Detect Si-O (1050–1100 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Advanced: How can researchers mitigate low yields in bromoethoxy substitution reactions?

Methodological Answer:
Low yields often stem from competing elimination or hydrolysis. Strategies include:

  • Solvent Optimization : Use anhydrous DMF or THF with molecular sieves to suppress hydrolysis of the bromoethoxy group .
  • Catalytic Additives : Introduce KI or NaI (0.1–1.0 equiv) to enhance leaving-group displacement via in situ generation of a more reactive iodide intermediate .
  • Temperature Control : Maintain reaction temperatures below 40°C to minimize elimination pathways.

Q. Table 2: Impact of Additives on Substitution Yield

AdditiveSolventTemperatureYieldReference
NoneDMF80°C24%
NaI (1 eq)DMF40°C68%

Basic: What are best practices for handling moisture-sensitive intermediates like silyl ethers?

Methodological Answer:

  • Synthesis : Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines or gloveboxes.
  • Purification : Use anhydrous solvents (e.g., Et₂O, hexane) for column chromatography and avoid aqueous workups .
  • Storage : Store intermediates in sealed vials with molecular sieves (3Å) at –20°C.

Advanced: How can AI-driven tools enhance reaction optimization for this compound?

Methodological Answer:
AI platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to:

  • Predict Optimal Conditions : Machine learning models trained on existing silylation data can recommend reagent ratios, temperatures, and catalysts .
  • Real-Time Adjustments : Smart laboratories use AI to monitor reaction progress via inline NMR or IR and adjust parameters (e.g., heating rate) autonomously .

Basic: What purification methods are effective for isolating the target compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (95:5 to 80:20) to separate silyl ethers from polar byproducts .
  • Recrystallization : For final purification, use a hexane/CH₂Cl₂ mixture to exploit differences in solubility between the product and unreacted starting materials .

Advanced: How to address stereochemical inversion during bromoethoxy substitution?

Methodological Answer:

  • Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments or isotopic labeling (e.g., ¹⁸O) to distinguish SN1 vs. SN2 pathways.
  • Chiral Ligands : Introduce chiral phosphines (e.g., BINAP) to stabilize transition states and retain configuration during substitution .

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